molecular formula C8H8BrFO2 B3040639 4-Bromo-2-fluoro-1,3-dimethoxybenzene CAS No. 222547-68-4

4-Bromo-2-fluoro-1,3-dimethoxybenzene

Cat. No.: B3040639
CAS No.: 222547-68-4
M. Wt: 235.05 g/mol
InChI Key: PFJBJBLXZJRUBQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1,3-dimethoxybenzene is an aromatic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-fluoro-1,3-dimethoxybenzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its target through a two-step mechanism involving electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This reaction can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially influence a variety of biochemical pathways involving aromatic compounds .

Result of Action

The primary result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction . The exact molecular and cellular effects of this action would depend on the specific biochemical context in which the reaction occurs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary depending on the presence of other chemical species and the reaction conditions . .

Preparation Methods

The synthesis of 4-Bromo-2-fluoro-1,3-dimethoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-fluoro-1,3-dimethoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Bromo-2-fluoro-1,3-dimethoxybenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while sulfonation can produce sulfonic acids.

Comparison with Similar Compounds

4-Bromo-2-fluoro-1,3-dimethoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-bromo-3-fluoro-2,4-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJBJBLXZJRUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273712
Record name Benzene, 1-bromo-3-fluoro-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222547-68-4
Record name Benzene, 1-bromo-3-fluoro-2,4-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=222547-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-fluoro-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-fluoro resorcinol (prepared according to Patrick, T. B., et al., J. Org. Chem (1986), 51, 3242-4) (12.8 g, 100 mmol), potassium carbonate (42 g, 0.3 mol), and methyl iodide (25 mL, 0.4 mol) were mixed with acetone (300 mL) and refluxed for 6 hrs. The reaction was poured into ice-water (500 mL) and extracted in ethyl acetate (500 mL). The ethyl acetate was washed with water (200 mL×2), and brine (200 mL×1), dried over sodium sulfate, filtered, and solvent was removed to yield 14.2 grams (91%) of 1,3-dimethoxy 2-fluoro benzene. This fluoro-benzene intermediate (23.19 g, 148.5 mmoL), N-bromo succinimide (26.52 g, 149 mmol), and 300 uL of 70% aqueous perchloric acid (Aldrich Chemical, 3.4 mmoL) were mixed in carbon tetrachloride (100 mL) and stirred at room temperature for 1 hour. The mixture was filtered, and solvent was removed to obtain a yellow oil. The oil was subjected to silica-gel chromatography (silica gel, hexane mobile phase) to yield 33.28 grams (95%) of the 1,3-dimethoxy-4-bromo-2-fluorobenzene 12 compound as a yellow oil.
Quantity
23.19 g
Type
reactant
Reaction Step One
Quantity
26.52 g
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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